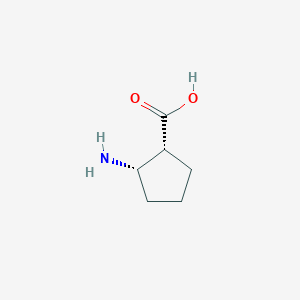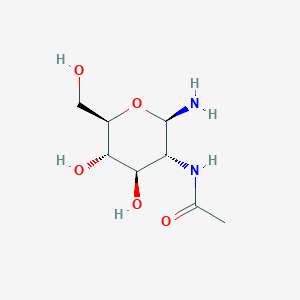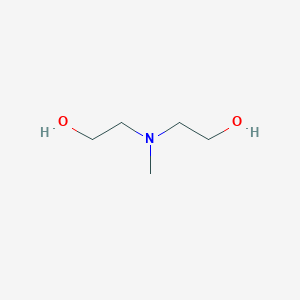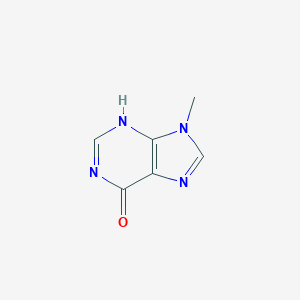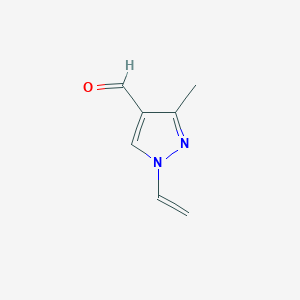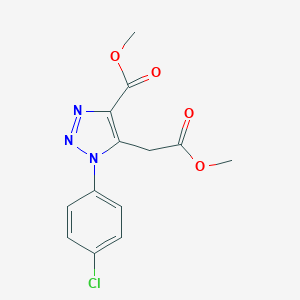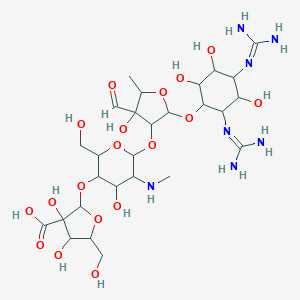
Ashimycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ashimycin A is a natural product that is produced by Streptomyces sp. strain TP-A0584. It belongs to the class of macrolide antibiotics and has been found to possess potent antibacterial and antitumor properties. Ashimycin A has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Ashimycin A as a Streptomycin Analogue
- A study by Tohma et al. (1989) detailed the discovery of Ashimycin A and B as new streptomycin analogues from the fermentation broth of Streptomyces griseus. The structural determination of these compounds was achieved through NMR spectral analysis and chemical degradations, adding to the understanding of streptomycin analogues (Tohma et al., 1989).
Herbimycin A and Tyrosine Kinase Inhibition
- Several studies explored the effects of Herbimycin A, an ansamycin antibiotic related to Ashimycin, on tyrosine kinases. Sepp-Lorenzino et al. (1995) demonstrated that Herbimycin A induces a decrease in the cellular activity of transmembrane tyrosine kinase receptors, suggesting its potential as a novel class of drug targeting tyrosine kinases degradation (Sepp-Lorenzino et al., 1995).
- Further research by Miller et al. (1994) showed that Herbimycin A specifically reduces tyrosine phosphorylation of p185, a tyrosine kinase encoded by the erbB2 gene in human breast cancer cells, leading to its increased degradation (Miller et al., 1994).
Herbimycin A in Leukemia Cell Treatment
- Honma et al. (1989) found that Herbimycin A, at noncytotoxic concentrations, induced erythroid differentiation in human leukemia cells, highlighting its therapeutic potential in leukemia treatment (Honma et al., 1989).
- Similarly, Honma et al. (1992) observed that Herbimycin A prolongs the survival of mice inoculated with leukemia cells, suggesting its efficacy in leukemia treatment strategies (Honma et al., 1992).
Specific Inhibition of Protein Tyrosine Kinases
- Fukazawa et al. (1991) demonstrated that Herbimycin A specifically inhibits cytoplasmic protein tyrosine kinases, providing insights into its selectivity in reversing cell transformation (Fukazawa et al., 1991).
Other Studies
- Mancini et al. (1997) explored the role of Herbimycin A in inducing cellular differentiation and apoptosis in human colon carcinoma cells, revealing its potential in cancer therapy (Mancini et al., 1997).
- Uehara et al. (1988) examined the effectiveness of Herbimycin A in reversing the morphologies of cells transformed by various oncogenes, highlighting its selective inhibition against tyrosine kinase oncogenes (Uehara et al., 1988).
Eigenschaften
CAS-Nummer |
123482-11-1 |
|---|---|
Produktname |
Ashimycin A |
Molekularformel |
C27H47N7O18 |
Molekulargewicht |
757.7 g/mol |
IUPAC-Name |
2-[6-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)-5-(methylamino)oxan-3-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C27H47N7O18/c1-6-26(45,5-37)19(21(47-6)50-17-10(34-25(30)31)12(38)9(33-24(28)29)13(39)15(17)41)52-20-11(32-2)14(40)16(7(3-35)48-20)51-23-27(46,22(43)44)18(42)8(4-36)49-23/h5-21,23,32,35-36,38-42,45-46H,3-4H2,1-2H3,(H,43,44)(H4,28,29,33)(H4,30,31,34) |
InChI-Schlüssel |
ILBIJYYHQHTSRJ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(O4)CO)O)(C(=O)O)O)O)NC)(C=O)O |
Kanonische SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(O4)CO)O)(C(=O)O)O)O)NC)(C=O)O |
Synonyme |
ashimycin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



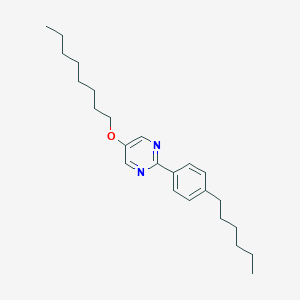
![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)



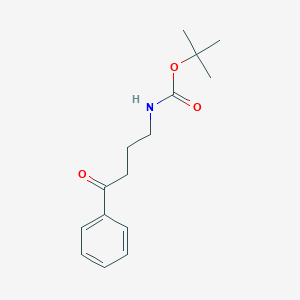
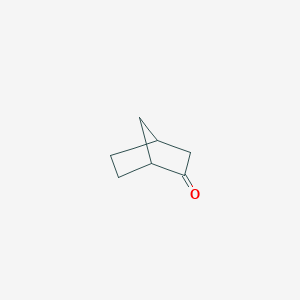
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
